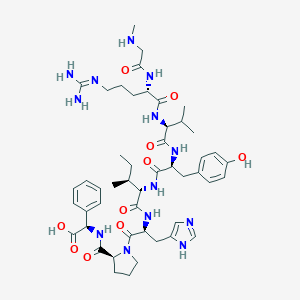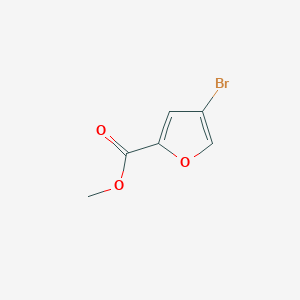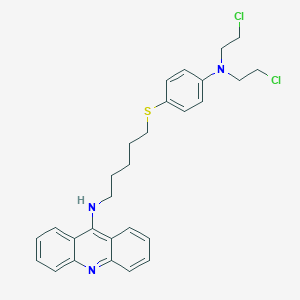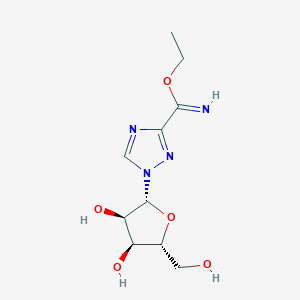
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate (ERTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. ERTC is a ribonucleoside analogue that has been shown to exhibit antiviral, anticancer, and antiparasitic properties.
作用機序
The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting RNA and DNA synthesis is similar to that of other nucleoside analogues. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is incorporated into the growing RNA or DNA chain, but it lacks the necessary functional groups to allow for further chain elongation. This results in the termination of RNA or DNA synthesis.
生化学的および生理学的効果
The biochemical and physiological effects of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate are primarily related to its ability to inhibit RNA and DNA synthesis. Inhibition of RNA synthesis can lead to the disruption of normal cellular processes, including protein synthesis and gene expression. Inhibition of DNA synthesis can lead to cell death or growth inhibition in cancer cells.
実験室実験の利点と制限
One of the advantages of using Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in lab experiments is its specificity for RNA and DNA synthesis. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate does not inhibit other cellular processes, which allows for more precise studies of RNA and DNA synthesis. However, one limitation of using Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is its potential toxicity. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate. One area of research is in the development of new synthesis methods for Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate that improve yield and purity. Another area of research is in the development of new analogues of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting RNA and DNA synthesis and to identify potential new applications for this compound in biochemical and physiological research.
合成法
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate can be synthesized using a modified version of the Vorbrüggen glycosylation reaction. The reaction involves the use of 1,2,4-triazole-3-carboximidate and ribose to form Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate. The reaction is typically carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoroacetic acid (TFA). The yield of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate can be improved by using a higher concentration of the reagents and by optimizing the reaction conditions.
科学的研究の応用
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been extensively studied for its potential applications in biochemical and physiological research. One of the primary applications of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is in the study of RNA synthesis and processing. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to inhibit RNA synthesis by acting as a chain terminator. This property has made Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate a useful tool for studying the mechanisms of RNA synthesis and processing.
Another area of research where Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has shown promise is in the study of viral infections. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to exhibit antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and herpes simplex virus. The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting viral replication is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis.
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has also been studied for its potential anticancer properties. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting cancer cell growth is not fully understood, but it is believed to involve the inhibition of DNA synthesis.
特性
CAS番号 |
120362-26-7 |
|---|---|
製品名 |
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate |
分子式 |
C10H16N4O5 |
分子量 |
272.26 g/mol |
IUPAC名 |
ethyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate |
InChI |
InChI=1S/C10H16N4O5/c1-2-18-8(11)9-12-4-14(13-9)10-7(17)6(16)5(3-15)19-10/h4-7,10-11,15-17H,2-3H2,1H3/t5-,6-,7-,10-/m1/s1 |
InChIキー |
TWCGLLOGIJJUGJ-DAGMQNCNSA-N |
異性体SMILES |
CCOC(=N)C1=NN(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CCOC(=N)C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
正規SMILES |
CCOC(=N)C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
同義語 |
ERTC ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



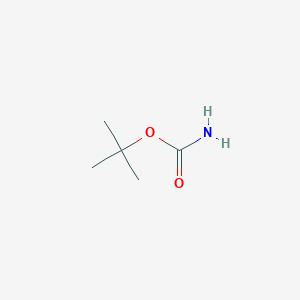

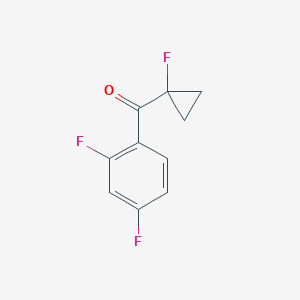
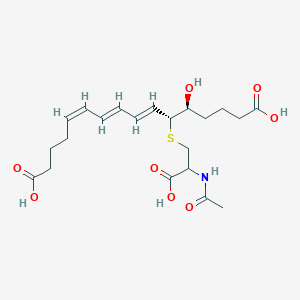
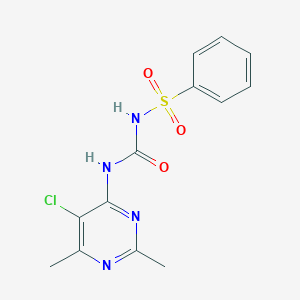
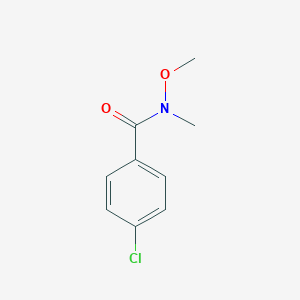
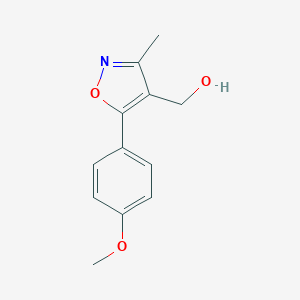
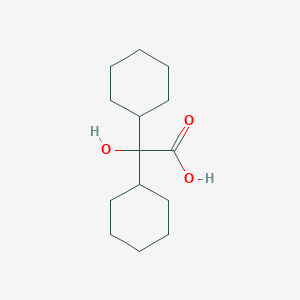
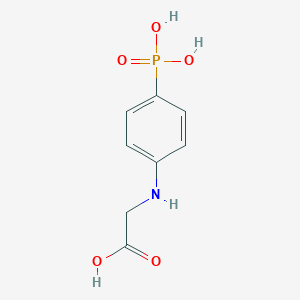
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
